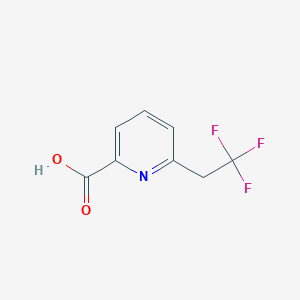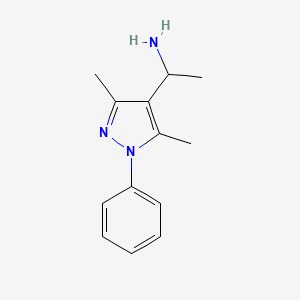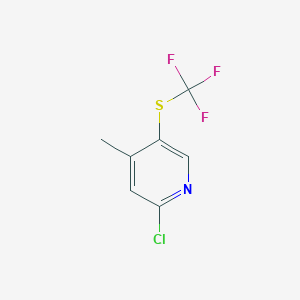
2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlor-4-methyl-5-trifluormethylsulfanylpyridin ist eine chemische Verbindung, die sich durch das Vorhandensein eines Chloratoms, einer Methylgruppe und einer Trifluormethylsulfanyl-Gruppe auszeichnet, die an einen Pyridinring gebunden sind
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-4-methyl-5-trifluormethylsulfanylpyridin beinhaltet typischerweise die Einführung der Trifluormethylsulfanyl-Gruppe in ein Pyridinderivat. Eine gängige Methode ist die Reaktion von 2-Chlor-4-methylpyridin mit einem Trifluormethylsulfanylierungsmittel unter kontrollierten Bedingungen. Die Reaktion kann die Verwendung von Katalysatoren und spezifischen Lösungsmitteln erfordern, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Kosteneffizienz und Skalierbarkeit zu gewährleisten. Der Prozess kann Schritte wie Reinigung, Kristallisation und Qualitätskontrolle umfassen, um die Industriestandards zu erfüllen.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Chlor-4-methyl-5-trifluormethylsulfanylpyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Chloratom kann durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen und ihre chemische Struktur und Eigenschaften verändern.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen, wie z. B. der Suzuki-Miyaura-Kupplung, beteiligt sein, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren in Gegenwart von Basen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen Derivate mit verschiedenen funktionellen Gruppen ergeben, während Kupplungsreaktionen Biarylverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
2-Chlor-4-methyl-5-trifluormethylsulfanylpyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle eingesetzt.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen.
Medizin: Auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer bei der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-4-methyl-5-trifluormethylsulfanylpyridin beinhaltet seine Interaktion mit molekularen Zielstrukturen und -wegen. Die Trifluormethylsulfanyl-Gruppe kann die Reaktivität und Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren beeinflussen. Dies kann zu einer Modulation biologischer Prozesse führen, was es zu einem Kandidaten für die Medikamentenentwicklung und andere Anwendungen macht.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine involves its interaction with molecular targets and pathways. The trifluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can result in modulation of biological processes, making it a candidate for drug development and other applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Chlor-4-(trifluormethyl)benzolsulfonylchlorid
- 2-Chlor-4-methyl-5-(trifluormethyl)benzanilid
Einzigartigkeit
2-Chlor-4-methyl-5-trifluormethylsulfanylpyridin ist aufgrund des Vorhandenseins der Trifluormethylsulfanyl-Gruppe einzigartig, die der Verbindung besondere chemische Eigenschaften verleiht. Diese Gruppe kann die Stabilität, Reaktivität und potenzielle biologische Aktivität der Verbindung im Vergleich zu ähnlichen Verbindungen verbessern.
Eigenschaften
Molekularformel |
C7H5ClF3NS |
|---|---|
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
2-chloro-4-methyl-5-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C7H5ClF3NS/c1-4-2-6(8)12-3-5(4)13-7(9,10)11/h2-3H,1H3 |
InChI-Schlüssel |
PBEPYJBNWVYUSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1SC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12108596.png)
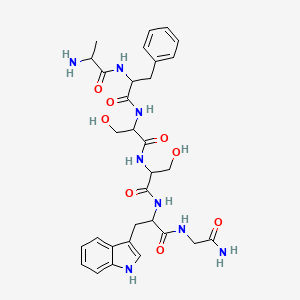

![methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B12108601.png)
![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)
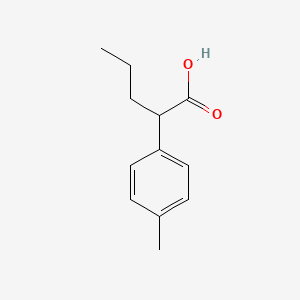
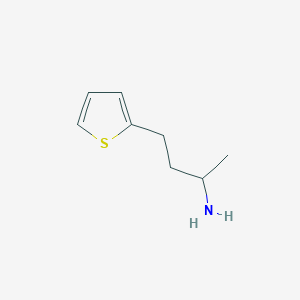
![3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12108623.png)
![3-(1H-imidazol-5-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid](/img/structure/B12108624.png)
